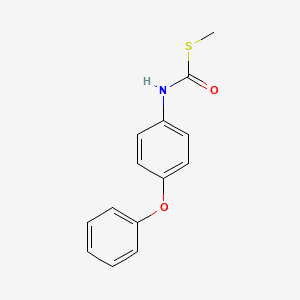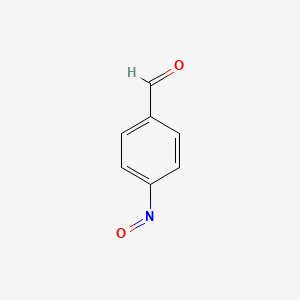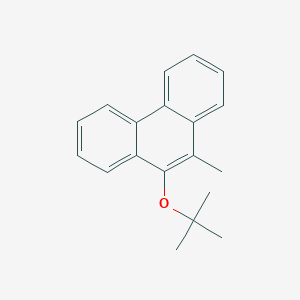
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated compounds often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF)
Industrial Production Methods: Industrial production of fluorinated compounds typically involves large-scale chemical reactors and stringent safety protocols due to the reactive nature of fluorinating agents. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Where atoms or groups are added to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule.
Common Reagents and Conditions: Reagents such as nucleophiles, electrophiles, and catalysts are commonly used in reactions involving fluorinated compounds. Conditions such as temperature, pressure, and solvent choice can significantly influence the reaction outcomes.
Major Products: The major products formed from reactions involving (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile would depend on the specific reaction conditions and reagents used
Scientific Research Applications
Fluorinated compounds are widely used in scientific research due to their unique properties
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: In the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: As potential diagnostic agents or therapeutic compounds.
Industry: In the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
Comparison with Other Similar Compounds: Fluorinated compounds such as perfluorooctanesulfonyl fluoride (PFOSF) and perfluorobutanesulfonyl fluoride (PFBSF) share some similarities with (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile. the specific arrangement of fluorine atoms and functional groups can lead to differences in their chemical properties and applications.
Comparison with Similar Compounds
- Perfluorooctanesulfonyl fluoride (PFOSF)
- Perfluorobutanesulfonyl fluoride (PFBSF)
- Trifluoromethanesulfonyl chloride (TFMSC)
Conclusion
Its unique properties, such as high thermal stability and chemical resistance, make it valuable for scientific research and industrial use
Properties
CAS No. |
75988-02-2 |
|---|---|
Molecular Formula |
C6H2F9NO2S |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)acetonitrile |
InChI |
InChI=1S/C6H2F9NO2S/c7-3(8,5(11,12)13)4(9,10)6(14,15)19(17,18)2-1-16/h2H2 |
InChI Key |
PTKXFXTXWOXNDF-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
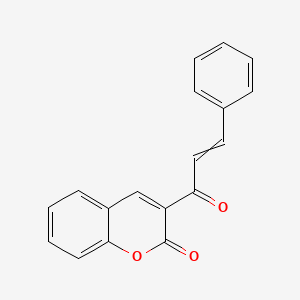


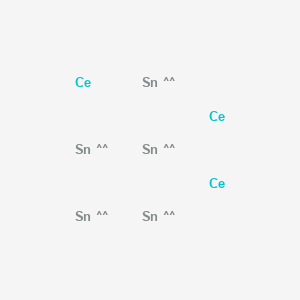
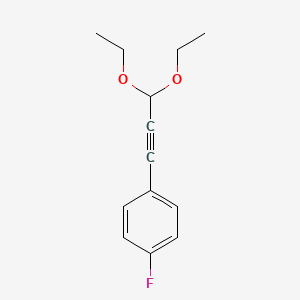
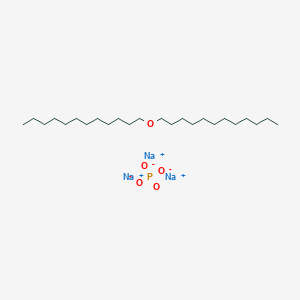
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
